5-(Hydroxyamino)pyridine-2-carboxylic acid
Overview
Description
5-(Hydroxyamino)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a hydroxyamino group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of pyridine-2-carboxylic acid to form 5-nitropyridine-2-carboxylic acid, followed by reduction of the nitro group to a hydroxyamino group. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to prevent over-nitration.
The reduction of the nitro group to a hydroxyamino group can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst. The reaction conditions for the reduction step include maintaining a suitable temperature and pressure to ensure complete conversion of the nitro group to the hydroxyamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated control systems can enhance the efficiency and safety of these processes. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions typically involve the use of an acidic or basic medium and controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reaction conditions may include the use of a suitable solvent and catalyst to facilitate the reaction.
Major Products Formed
Oxidation: The major products include 5-nitrosopyridine-2-carboxylic acid and 5-nitropyridine-2-carboxylic acid.
Reduction: The major products include 5-(Hydroxyamino)pyridine-2-methanol and 5-(Hydroxyamino)pyridine-2-aldehyde.
Substitution: The major products depend on the nucleophile used and can include various substituted pyridine derivatives.
Scientific Research Applications
5-(Hydroxyamino)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the hydroxyamino group and has different chemical reactivity and applications.
5-Nitropyridine-2-carboxylic acid: Contains a nitro group instead of a hydroxyamino group, leading to different chemical and biological properties.
5-Hydroxypyridine-2-carboxylic acid:
Uniqueness
5-(Hydroxyamino)pyridine-2-carboxylic acid is unique due to the presence of both a hydroxyamino group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields. The hydroxyamino group can participate in hydrogen bonding and coordination chemistry, while the carboxylic acid group can undergo typical acid-base reactions and form esters and amides.
Properties
IUPAC Name |
5-(hydroxyamino)pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-2-1-4(8-11)3-7-5/h1-3,8,11H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGMYUMCCUDIQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522650 | |
Record name | 5-(Hydroxyamino)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86873-61-2 | |
Record name | 5-(Hydroxyamino)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86873-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxyamino)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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